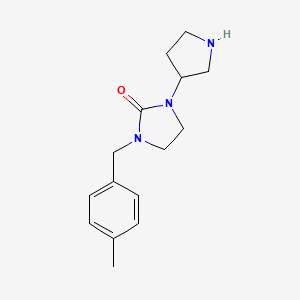![molecular formula C9H7BrN2O B7903820 1-(2-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B7903820.png)
1-(2-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridinesThe presence of a bromine atom at the 2-position of the imidazo[1,2-a]pyridine ring enhances its reactivity and makes it a valuable intermediate in organic synthesis .
Méthodes De Préparation
The synthesis of 1-(2-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone typically involves the reaction of α-bromoketones with 2-aminopyridine. One common method is the one-pot tandem cyclization/bromination reaction. In this method, the cyclization to form the imidazo[1,2-a]pyridine ring is promoted by the addition of tert-butyl hydroperoxide (TBHP) in ethyl acetate, without the need for a base . This reaction proceeds under mild conditions and is metal-free, making it an environmentally friendly approach.
Analyse Des Réactions Chimiques
1-(2-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Cyclization Reactions: The compound can undergo further cyclization to form more complex heterocyclic structures.
Common reagents used in these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and various oxidizing agents like hydrogen peroxide (H2O2). The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone has been widely used in scientific research due to its versatile reactivity and biological activity. Some of its applications include:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antiviral, antimicrobial, and anticancer properties.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands.
Material Science: It is employed in the development of novel materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 1-(2-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone involves its interaction with various molecular targets. The bromine atom enhances its electrophilicity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit the activity of specific enzymes or modulate receptor functions, leading to its biological effects .
Comparaison Avec Des Composés Similaires
1-(2-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone can be compared with other imidazo[1,2-a]pyridine derivatives such as:
- 1-(2-Chloroimidazo[1,2-a]pyridin-3-yl)ethanone
- 1-(2-Fluoroimidazo[1,2-a]pyridin-3-yl)ethanone
- 1-(2-Iodoimidazo[1,2-a]pyridin-3-yl)ethanone
The uniqueness of this compound lies in its bromine atom, which provides a balance between reactivity and stability, making it a versatile intermediate for further chemical transformations .
Propriétés
IUPAC Name |
1-(2-bromoimidazo[1,2-a]pyridin-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-6(13)8-9(10)11-7-4-2-3-5-12(7)8/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLRGZOZGPMYOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C2N1C=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-2-(chloromethyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B7903767.png)


![3-N-Boc-3-aza-bicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B7903797.png)
![Tert-butyl 4-amino-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B7903805.png)


![5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-ol](/img/structure/B7903824.png)

![Tert-butyl N-[2-(morpholin-3-YL)ethyl]carbamate](/img/structure/B7903836.png)


